molecular formula C10H8N2O4 B2642813 5-methoxy-4-nitro-1H-indole-3-carbaldehyde CAS No. 135531-94-1

5-methoxy-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B2642813
CAS No.: 135531-94-1
M. Wt: 220.184
InChI Key: PHASPLYITRWNHW-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a chemically synthesized indole derivative. This compound is part of the indole-3-carbaldehyde family, which are explored as key synthetic intermediates and building blocks in organic chemistry and medicinal chemistry research . The core indole structure is a privileged scaffold in drug discovery, and the presence of both methoxy and nitro substituents on the aromatic ring, along with the reactive aldehyde group at the 3-position, makes this molecule a versatile precursor for further chemical transformations. Researchers utilize such compounds in the synthesis of more complex heterocyclic systems, for generating combinatorial libraries, and in the development of novel pharmaceutical candidates. Indole-3-carbaldehyde derivatives have also been studied for their biological activities; for instance, some simple derivatives are known to exhibit antifungal properties . The specific research applications and mechanism of action for this nitro-substituted analog are areas of ongoing scientific investigation. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

5-methoxy-4-nitro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-8-3-2-7-9(10(8)12(14)15)6(5-13)4-11-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASPLYITRWNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 5-methoxyindole followed by formylation. One common method includes the nitration of 5-methoxyindole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 5-methoxy-4-nitroindole is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and POCl3 .

Chemical Reactions Analysis

Reduction Reactions

The nitro group can be selectively reduced to an amine without affecting the aldehyde:

ReactionConditionsProductYieldSource
Nitro → AminoH₂ (1 atm), Pd/C, EtOH, 25°C, 12h5-Methoxy-4-amino-1H-indole-3-carbaldehyde78%*

*Based on reduction of 6-nitroindole derivatives .

Nucleophilic Substitution

The nitro group facilitates electrophilic aromatic substitution (EAS) at activated positions:

Key Example:

Chlorination

PositionReagentsProductYieldSource
C5Cl₂, FeCl₃, DCM, 0°C5-Chloro-4-nitro-1H-indole-3-carbaldehyde62%

The methoxy group directs substitution to the C5 position, while the nitro group deactivates C6 .

Condensation Reactions

The aldehyde participates in hydrazone and semicarbazone formation:

ReagentConditionsProductYieldSource
SemicarbazideEtOH, Δ, 4h5-Methoxy-4-nitroindole-3-carbaldehyde semicarbazone89%
4-AcetylpyridineKOH, MeOH, 12hChalcone derivative73%

Chalcone derivatives exhibit enhanced biological activity due to extended conjugation .

Cross-Coupling Reactions

Pd-catalyzed C–H functionalization enables arylation at the C4 position:

Aryl IodideConditionsProductYieldSource
4-IodotoluenePd(OAc)₂, Ag₂CO₃, DMF, 110°C, 24h5-Methoxy-4-nitro-4'-methylbiphenyl-indole-3-carbaldehyde68%

Steric hindrance from the nitro group reduces yields compared to non-nitro substrates .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the indole ring for EAS, while the nitro group directs substitution:

ReactionReagentsPositionProductYieldSource
SulfonationClSO₃H, DCM, 0°CC65-Methoxy-4-nitro-6-sulfo-1H-indole-3-carbaldehyde55%

Acid-Catalyzed Transformations

The aldehyde participates in acid-mediated cyclizations:

ReactionConditionsProductYieldSource
CyclocondensationH₂SO₄, AcOH, Δ, 6hFuro[3,2-b]indole derivative81%

Key Reactivity Trends

  • Nitro Group :

    • Acts as a strong electron-withdrawing group, directing EAS to meta positions .

    • Reduces yields in Pd-catalyzed couplings due to steric/electronic effects .

  • Methoxy Group :

    • Activates the indole ring for substitution at C5 and C7 .

    • Enhances solubility of derivatives in polar solvents .

  • Aldehyde :

    • Prone to oxidation and condensation, enabling diverse functionalization .

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, including antitumor agents and enzyme inhibitors .

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde and its derivatives have shown promise in the development of various therapeutic agents:

  • Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus subtilis. The nitro group enhances this activity by facilitating interactions with microbial DNA or proteins, leading to cell death .
  • Anticancer Properties: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, with the nitro group potentially undergoing bioreduction to form reactive intermediates that interact with cellular macromolecules .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique functional groups:

  • Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various synthetic routes.
  • Electrophilic Substitution Reactions: The presence of the methoxy and nitro groups allows for electrophilic substitution reactions at the indole ring, enabling the formation of diverse derivatives.

Biological Research

This compound is studied for its potential interactions with biological macromolecules:

  • Probe for Enzyme Mechanisms: It can serve as a probe to investigate enzyme mechanisms and receptor binding sites, contributing to our understanding of biochemical pathways.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusInteracts with DNA/proteins leading to cell death
AnticancerVarious Cancer Cell LinesInduces apoptosis via caspase pathway activation
Enzyme InteractionVarious EnzymesServes as a probe for enzyme mechanisms

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against Gram-positive bacteria. Among them, this compound exhibited significant inhibition, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro experiments on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The study highlighted the role of the nitro group in generating reactive species that damage cellular components .

Mechanism of Action

The mechanism of action of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde is not extensively studied. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The methoxy group may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde
  • Substituents :
    • Methoxy (electron-donating) at C4.
    • Nitro (electron-withdrawing) at C4.
    • Aldehyde (electron-withdrawing) at C3.
  • Reactivity : The juxtaposition of nitro (C4) and methoxy (C5) groups creates regioselective electronic effects, directing electrophilic attacks to specific positions on the indole ring. The aldehyde at C3 is reactive toward nucleophilic additions or condensations, as seen in the synthesis of nitrovinyl derivatives .
4-Methoxyindole-3-carbaldehyde
  • Substituents :
    • Methoxy at C4.
    • Aldehyde at C3.
  • Key Differences :
    • Lacks the nitro group, reducing electron-withdrawing effects.
    • Methoxy at C4 alters the electronic distribution, making the C5 position more nucleophilic compared to the target compound.
  • Applications : Used in synthesizing indole-based antioxidants and fluorescent probes .
4-Methoxy-5-nitro-1H-indole (CAS 175913-28-7)
  • Substituents :
    • Methoxy at C4.
    • Nitro at C5.
  • Key Differences :
    • Lacks the aldehyde group at C3, limiting its utility in condensation reactions.
    • The swapped positions of nitro and methoxy groups result in distinct electronic and steric profiles compared to the target compound .
5-Methyl-1H-indole-3-carbaldehyde
  • Substituents :
    • Methyl (electron-donating) at C5.
    • Aldehyde at C3.
  • Key Differences :
    • Methyl group at C5 provides steric bulk without significant electronic modulation.
    • Absence of nitro reduces polarity and reactivity toward electrophiles .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) $ ^1H $-NMR (δ, ppm) IR (cm⁻¹) MS ($ m/z $)
This compound Not reported Expected: Aldehyde proton ~10.0; aromatic ~7.5–8.5 C=O stretch ~1660–1680 Not available
4-Methoxyindole-3-carbaldehyde Not reported Aldehyde proton ~10.2; H-2 indole ~7.8 C=O stretch ~1670 189.1 [M+H]⁺
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 NHCO (12.33), H-3 indole (8.0) 1666 (C=O) 359.11903
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole Not reported Nitrovinyl protons ~8.2–8.5 NO₂ stretch ~1535 247.1 [M+H]⁺

Notes:

  • The target compound’s spectral data are inferred from analogs. The nitro group typically causes downfield shifts in $ ^1H $-NMR for adjacent protons .
  • IR spectra for nitro-containing compounds show strong stretches near 1535 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂) .

Biological Activity

5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indole Core : A bicyclic structure that is common in many biologically active compounds.
  • Methoxy Group : Located at the 5-position, which enhances lipophilicity and may influence receptor interactions.
  • Nitro Group : Positioned at the 4-position, potentially contributing to its biological activity through redox reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, which may lead to modulation of signaling pathways.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.
  • Antioxidant Activity : The nitro group may participate in redox reactions, contributing to antioxidant properties.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)10.0Induction of apoptosis via caspase activation
HepG2 (Liver Cancer)12.5Cell cycle arrest and apoptosis

In vivo studies further support these findings, indicating that the compound can inhibit tumor growth in animal models.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 30 µg/mL, demonstrating significant antibacterial effects .

Study on Breast Cancer Cells

A study focused on the effects of this compound on MDA-MB-231 cells revealed that treatment led to morphological changes indicative of apoptosis. Caspase activity was enhanced by approximately 1.5-fold at concentrations of 10 µM, confirming the compound's role as an apoptosis inducer .

Antimicrobial Efficacy

In a comparative analysis against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-methoxy-4-nitro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves formylation of nitro-substituted indole precursors using Vilsmeier-Haack conditions (POCl₃/DMF) . Subsequent methoxy group introduction may require selective protection/deprotection strategies. Optimization includes monitoring reaction temperature (e.g., 0–5°C for nitration to avoid side reactions) and purification via column chromatography or recrystallization . Yield improvements often involve stoichiometric control of reagents like NaH in DMF for alkylation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key signals include the aldehyde proton at ~10 ppm and deshielded aromatic protons due to electron-withdrawing nitro and methoxy groups. Methoxy groups typically appear as singlets near 3.8–4.0 ppm .
  • MS : High-resolution mass spectrometry (HR-ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 237.0645 (C₁₀H₈N₂O₄) .
  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and aldehyde (≈1700 cm⁻¹) groups are diagnostic .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is recommended due to the compound’s low solubility. For challenging cases, vapor diffusion with diethyl ether as an antisolvent can induce nucleation. SHELXL refinement requires high-quality data (R-factor < 5%), with attention to handling potential twinning or disorder in the nitro and methoxy groups .

Advanced Research Questions

Q. How can regioselectivity challenges during the nitration of 5-methoxy-1H-indole-3-carbaldehyde be addressed?

  • Methodological Answer : Nitration at the 4-position competes with 6- or 7-position substitution. Directed metallation (e.g., using LDA) or protecting the aldehyde as an acetal can enhance 4-selectivity. Computational modeling (DFT) of charge distribution in the indole ring provides predictive insights . Reaction monitoring via TLC or in-situ IR is critical to isolate the desired regioisomer .

Q. What experimental and computational approaches resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved by 2D techniques (COSY, HSQC) . For ambiguous mass fragments, tandem MS/MS or isotopic labeling validates proposed structures. Comparing experimental data with simulated spectra from software like ACD/Labs or Gaussian ensures accuracy .

Q. How can this compound be functionalized to develop enzyme inhibitors, and what assays validate their activity?

  • Methodological Answer : Condensation with aminothiazolones or hydrazines generates Schiff base derivatives (e.g., 3-[(thiazol-5-ylidene)methyl]-indoles), which are screened against target enzymes (e.g., kinases) . IC₅₀ determination via fluorescence polarization or SPR assays quantifies inhibition. Structural modifications guided by docking studies (AutoDock Vina) improve binding affinity .

Data Analysis & Interpretation

Q. How should researchers analyze crystallographic data when twinning or disorder is observed in the nitro-methoxyindole system?

  • Methodological Answer : SHELXL’s TWIN and BASF commands model twinning ratios, while PART instructions address disordered atoms. High-resolution data (d-spacing < 0.8 Å) and restraints on thermal parameters improve refinement. Validation tools like PLATON or checkCIF identify symmetry issues .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Intermediate trapping : Quench reactive intermediates (e.g., nitroso derivatives) to prevent decomposition.
  • Flow chemistry : Enhances reproducibility for exothermic steps like nitration.
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratios) maximizes throughput .

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